4-(2,4-dichlorobenzoyl)-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-(2,4-Dichlorobenzoyl)-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a pyrrole ring substituted with a 2,4-dichlorobenzoyl group and a hydroxyethyl group, making it a molecule of interest in medicinal chemistry and material science.
Scientific Research Applications
Synthesis of Polyamides and Poly(amide-imide)s
Research has demonstrated the synthesis and characterization of various polyamides and poly(amide-imide)s using related pyrrole derivatives. These compounds are synthesized through direct polycondensation, involving nucleophilic displacement reactions or aromatic nucleophilic substitution reactions. These polymers exhibit properties such as solubility in aprotic polar solvents, high glass transition temperatures, and thermal stability, suggesting their utility in high-performance materials and engineering applications (Saxena et al., 2003), (Yang et al., 1999), (Hsiao et al., 2000).
Antibacterial Agents
Pyrrole-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacterial strains. This suggests potential applications in developing new antibacterial agents (Mane et al., 2017).
Ligands for Metal-Catalyzed Reactions
Amide ligands derived from pyrrole-2-carboxamides have been used in Cu-catalyzed coupling reactions, indicating their utility as ligands in synthetic organic chemistry and potential for facilitating various metal-catalyzed processes (Ma et al., 2017).
Drug Development
4-(Anilino)pyrrole-2-carboxamides have been explored as novel androgen receptor antagonists, showcasing their potential in the development of treatments for conditions sensitive to androgen levels, such as prostate cancer (Wakabayashi et al., 2008).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-dichlorobenzoyl)-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the 2,4-Dichlorobenzoyl Group: The pyrrole ring is then acylated using 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Hydroxyethyl Group: The final step involves the reaction of the intermediate with 2-hydroxyethylamine under mild conditions to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 4-(2,4-dichlorobenzoyl)-N-(2-carboxyethyl)-1H-pyrrole-2-carboxamide.
Reduction: Formation of 4-(2,4-dichlorobenzyl)-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in the development of bioactive compounds.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical agent due to its structural features.
- Studied for its activity against certain diseases or conditions.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorobenzoyl)-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxamide
- N-(2-Hydroxyethyl)-1H-pyrrole-2-carboxamide
- 4-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxamide
Comparison:
Structural Differences: The presence of the hydroxyethyl group and the dichlorobenzoyl moiety distinguishes 4-(2,4-dichlorobenzoyl)-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide from its analogs.
Reactivity: The hydroxyethyl group can participate in additional reactions, providing unique chemical properties.
Biological Activity: The combination of functional groups may result in distinct biological activities compared to similar compounds.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
4-(2,4-dichlorobenzoyl)-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c15-9-1-2-10(11(16)6-9)13(20)8-5-12(18-7-8)14(21)17-3-4-19/h1-2,5-7,18-19H,3-4H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTBKVVXLJRQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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